N-(2-ethoxyphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(2-ethoxyphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core. Key structural attributes include:
- A phenyl substituent at position 7, contributing to aromatic stacking and lipophilicity.
- An N-(2-ethoxyphenyl)acetamide side chain, which may improve metabolic stability compared to halogenated analogs.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-morpholin-4-yl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-2-34-19-11-7-6-10-18(19)26-20(31)16-30-24(32)22-23(21(28-30)17-8-4-3-5-9-17)35-25(27-22)29-12-14-33-15-13-29/h3-11H,2,12-16H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJLNLKGDHFJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure
The compound is characterized by its complex structure, which includes:
- Ethoxyphenyl group
- Morpholino moiety
- Thiazolo[4,5-d]pyridazin core
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell cycle regulation. Studies have indicated that the compound induces cytotoxicity through:
- Inhibition of β-tubulin polymerization : This disrupts microtubule dynamics, leading to mitotic arrest.
- Induction of apoptosis : The compound has been shown to increase levels of pro-apoptotic proteins (e.g., p53) while decreasing anti-apoptotic factors (e.g., Bcl-2) in cancer cell lines.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, particularly hepatocellular carcinoma (HepG2). The results are summarized in the following table:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 1.38 | Induces apoptosis and cell cycle arrest |
| Reference Compound (Podophyllotoxin) | HepG2 | 1.50 | Microtubule disruption |
The compound demonstrated significant cytotoxicity with an IC50 value of 1.38 µM, indicating a potent effect compared to the reference drug.
Apoptosis Induction
Flow cytometry analysis revealed that treatment with this compound resulted in a marked increase in apoptotic cells. Specifically:
- Early Apoptosis : Increased by approximately 16.63-fold.
- Late Apoptosis : Increased by approximately 60.11-fold.
These findings suggest that the compound effectively triggers both early and late stages of apoptosis in HepG2 cells.
Mitochondrial Membrane Potential (MMP)
The loss of mitochondrial membrane potential (MMP) is a critical event in the initiation of apoptosis. Treatment with the compound resulted in a significant decrease in MMP levels, indicating that it promotes mitochondrial dysfunction as part of its pro-apoptotic mechanism.
Case Studies
In a recent study published in Pharmaceutical Research, researchers synthesized several derivatives related to this compound and assessed their biological activities. Among these derivatives, the one corresponding to this compound exhibited superior activity against HepG2 cells compared to others tested.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()
Key Differences :
Pyrrolo[1,2-b]pyridazine Derivatives ()
| Feature | Target Compound | Compounds |
|---|---|---|
| Core Structure | Thiazolo[4,5-d]pyridazinone | Pyrrolo[1,2-b]pyridazine |
| Key Substituents | Morpholino, phenyl, ethoxyphenyl | Trifluoromethyl, cyano, morpholinylethoxy |
Key Differences :
- The pyrrolo[1,2-b]pyridazine core in lacks the thiazole ring, altering electronic properties and binding interactions.
- Trifluoromethyl and cyano groups in enhance metabolic resistance and target affinity, whereas the target compound’s ethoxyphenyl may prioritize solubility .
Non-Core Analogues with Shared Substituents
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ()
| Feature | Target Compound | Compound |
|---|---|---|
| Core Structure | Thiazolo[4,5-d]pyridazinone | Simple thiazole |
| Morpholino Group | Directly attached to core | Linked via acetamide |
Key Differences :
- Both compounds leverage morpholino for solubility, but the target’s fused pyridazinone core may enable stronger π-π interactions with biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
